Diethyl 2-(4-chlorophenyl)malonate
Description
Properties
IUPAC Name |
diethyl 2-(4-chlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPESOPZGUSEQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295982 | |
| Record name | Diethyl 2-(4-chlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19677-37-3 | |
| Record name | 19677-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2-(4-chlorophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Diethyl Malonate with 4-Chlorobenzyl Halides
One classical approach involves the alkylation of diethyl malonate with 4-chlorobenzyl halides under basic conditions. The diethyl malonate is first deprotonated by a strong base to form the enolate, which then undergoes nucleophilic substitution with the halide.
- Base: Strong bases such as sodium ethoxide, sodium hydride, or lithium hexamethyldisilazane (LiHMDS) are used to generate the malonate enolate.
- Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: Typically low temperatures (-78 °C to room temperature) to control reactivity and selectivity.
- Example: Using lithium hexamethyldisilazane in THF at -78 °C for 30 minutes, followed by addition of ethyl-1-imidazole carboxylate, yields diethyl 2-(4-chlorophenyl)malonate in 81% yield after workup and purification.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods employ palladium-catalyzed coupling of diethyl malonate with aryl halides, such as 4-chlorobromobenzene, to form the desired product efficiently.
- Catalyst: Palladium(II) acetate is commonly used.
- Ligand: HBPNS ligand (4 mol%) enhances catalytic activity.
- Base: Cesium carbonate (Cs2CO3) is used to deprotonate diethyl malonate.
- Solvent: N,N-dimethylformamide (DMF).
- Temperature and Time: Heating at 80 °C for 24 hours.
- Yield: Approximately 85% isolated yield.
- Procedure: 4-chlorobromobenzene and diethyl malonate are dissolved in DMF under inert atmosphere, cesium carbonate is added, followed by the palladium catalyst and ligand. After heating, the mixture is worked up by aqueous extraction and solvent removal to isolate the product.
Copper-Catalyzed Coupling with Arylboroxines
An alternative method involves copper(II) bis(trifluoromethanesulfonate) catalyzed coupling of diethyl malonate with arylboroxines.
- Catalyst: Cu(OTf)2 (copper(II) triflate).
- Base: Cesium acetate (CsOAc).
- Additive: Triethylamine.
- Solvent: 1,2-dichloroethane (DCE).
- Temperature: Mild conditions at 30 °C.
- Reaction Time: 36-48 hours in a sealed tube.
- Yield: Around 77%.
- Workup: Quenching with brine, extraction with ethyl acetate, drying, and purification by flash chromatography.
- Note: The order of reagent addition is critical for optimal yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-chlorophenyl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can lose carbon dioxide to form substituted phenylacetic acids.
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Alkylation: Involves the use of alkyl halides and a strong base such as sodium ethoxide.
Major Products Formed
Hydrolysis: Produces 4-chlorophenylmalonic acid.
Decarboxylation: Yields 4-chlorophenylacetic acid.
Alkylation: Forms various substituted malonates depending on the alkyl halide used.
Scientific Research Applications
Diethyl 2-(4-chlorophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(4-chlorophenyl)malonate involves its conversion to reactive intermediates that can interact with biological targets. For example, in antifungal applications, the compound may inhibit the growth of fungal cells by interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Diethyl 2-(4-chlorophenyl)malonate with analogs differing in substituents, ester groups, or aryl moieties. Key parameters include synthetic yields, physical properties, and applications.
Substituent Variations on the Aryl Group
Key Findings :
- Electron-Withdrawing Effects : The 4-chlorophenyl group in this compound provides moderate electron withdrawal, facilitating electrophilic reactions. In contrast, the perfluorophenyl analog (C₆F₅) exhibits significantly higher reactivity in nucleophilic substitutions due to stronger electron-withdrawing effects .
- Biological Activity: Derivatives with amino-methylene groups (e.g., Diethyl 2-[(4-fluorophenyl)amino]malonate) are precursors to quinolones with antibacterial activity, whereas the phenylacetyl variant is tailored for pharmaceutical intermediates .
Ester Group Modifications
Key Findings :
- Ester Influence : Diethyl esters (e.g., this compound) generally offer better solubility in organic solvents compared to dimethyl analogs. Dimethyl variants (e.g., Dimethyl 2-(4-chloro-2-nitrophenyl)malonate) are often solids, suitable for standardized reference materials .
- Steric Effects : Bulky substituents like cyclopropylmethyl reduce reaction yields due to steric hindrance, as seen in Diethyl 2-(cyclopropylmethyl)malonate (56% yield) .
Reactivity in Cyclization and Annulation
This compound participates in cycloadditions and annulations to form heterocycles. For example, it reacts with arynes to yield indene derivatives (91% yield) , whereas Diethyl 2-(pyridin-2-ylmethylene)malonate undergoes [3+2] annulations with arynes to form pyridoindole derivatives . The chlorine atom stabilizes transition states via resonance, enhancing regioselectivity in these reactions .
Data Tables
Table 1: Comparative Analysis of Aryl-Substituted Malonates
| Parameter | This compound | Diethyl 2-(perfluorophenyl)malonate | Diethyl 2-[(4-fluorophenyl)amino]malonate |
|---|---|---|---|
| Synthesis Yield (%) | 90 | High | 55.7 |
| Melting Point (°C) | Oil | Not reported | 68–70 |
| Key Application | Quinolones, heterocycles | High-reactivity intermediates | Antibacterial agents |
| Electronic Effect | Moderate EWG | Strong EWG | Moderate EWG with NH donor |
Biological Activity
Diethyl 2-(4-chlorophenyl)malonate is an organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H14ClO4 and features a 4-chlorophenyl group attached to a malonate backbone. The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways within cells. For instance, it may act as an inhibitor of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism. Studies indicate that chlorine substitutions on the phenyl ring can enhance MAO inhibitory activity, making this compound a candidate for neuroprotective agents .
- Antifungal Activity : Recent studies have highlighted its potential as an antifungal agent against pathogens such as Fusarium oxysporum, indicating its utility in agricultural applications .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-B Inhibition | 0.634 | |
| Antifungal Activity | N/A | |
| Enzyme Interaction | N/A |
Case Studies and Research Findings
- Monoamine Oxidase Inhibition : A study focused on the structure-activity relationship (SAR) of various compounds revealed that this compound demonstrated potent MAO-B inhibitory activity with an IC50 value of 0.634 µM, significantly more active than standard inhibitors like iproniazid . This suggests potential applications in treating neurodegenerative diseases.
- Antifungal Properties : Research conducted on mycelial growth inhibitors against Fusarium oxysporum indicated that this compound could serve as a lead compound for developing new antifungal agents. Its efficacy was attributed to its ability to disrupt fungal cell metabolism .
- Synthesis and Applications : this compound is utilized as a precursor in synthesizing various heterocyclic compounds and has been involved in creating derivatives with enhanced biological properties. For example, modifications to the malonate structure have led to compounds exhibiting improved anti-inflammatory and analgesic activities .
Q & A
Q. What are the key synthetic routes for preparing Diethyl 2-(4-chlorophenyl)malonate?
this compound is commonly synthesized via copper-catalyzed arylation of diethyl malonate with aryl halides. For example, coupling 4-chloroiodobenzene with diethyl malonate using catalytic CuI and Cs₂CO₃ under mild conditions yields the target compound with good functional group tolerance . Alternative methods include alkylation of malonate enolates using 4-chlorophenyl electrophiles, where the electron-withdrawing ester groups enhance α-hydrogen acidity, facilitating enolate formation and subsequent nucleophilic substitution .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): ¹H NMR typically shows distinct signals for ethyl ester groups (δ ~1.2–1.3 ppm for CH₃, δ ~4.2–4.3 ppm for CH₂) and aromatic protons from the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm). ¹³C NMR confirms the malonate backbone (δ ~165–170 ppm for carbonyl carbons) and quaternary α-carbon (δ ~55–60 ppm) .
- Mass Spectrometry (HRMS): High-resolution mass spectra validate the molecular ion peak (e.g., m/z calculated for C₁₃H₁₅ClO₄: 294.0634) .
- Chromatography: HPLC or TLC with UV detection ensures purity, while IR spectroscopy identifies ester C=O stretches (~1740 cm⁻¹) .
Q. What are the stability considerations for this compound under varying pH conditions?
Malonate esters are prone to hydrolysis under acidic or basic conditions. For example:
- Basic hydrolysis (e.g., NaOH/EtOH) cleaves ester groups to yield malonic acid derivatives, but competing decarboxylation may occur at elevated temperatures .
- Acidic conditions (e.g., HBr/AcOH) can lead to partial decarboxylation, forming 2-(4-chlorophenyl)acetic acid as a side product . Storage recommendations include anhydrous environments and avoidance of prolonged exposure to light or moisture .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The 4-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which modulate reactivity:
- In Pd-catalyzed cross-couplings , the aryl chloride moiety can act as a directing group, but competing C-Cl bond activation may require tailored ligands (e.g., bulky phosphines) to suppress side reactions .
- Enolate alkylation is sensitive to electrophile size; bulky alkyl halides may lead to lower yields due to steric clashes with the malonate backbone . Computational studies (DFT) suggest that electron-deficient aryl groups enhance enolate stability, favoring nucleophilic attack .
Q. What analytical techniques are optimal for studying coordination complexes involving this compound?
- Extended X-ray Absorption Fine Structure (EXAFS): Resolves Pb(II)-malonate coordination in ternary surface complexes, showing Pb-C distances (~3.0–3.1 Å) indicative of four- or six-membered chelate rings .
- Attenuated Total Reflectance FTIR (ATR-FTIR): Detects inner-sphere binding modes via shifts in carboxylate asymmetric stretching (~1570–1600 cm⁻¹) and symmetric stretching (~1400 cm⁻¹) .
- EPR Spectroscopy: Useful for characterizing radical intermediates in photoinduced reactions involving malonate derivatives .
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Organocatalytic asymmetric Michael additions using L-proline (10–20 mol%) enable enantioselective alkylation. For example, acrylonitrile adds to diethyl malonate with up to 79% enantiomeric excess (ee) under optimized conditions (pyridine solvent, 35°C, 48 h) . Alternatively, chiral ligands in Cu(I)-catalyzed arylation can induce asymmetry, though yields and ee values require further optimization .
Data Contradictions and Mitigation Strategies
Q. Why do conflicting reports exist regarding the hydrolysis products of this compound?
- Basic vs. Acidic Conditions: Under basic hydrolysis (NaOH/EtOH), malonic acid derivatives form but may decarboxylate to acetic acid analogs if temperatures exceed 80°C . In contrast, acidic hydrolysis (HBr/AcOH) directly yields 2-(4-chlorophenyl)acetic acid via decarboxylation, bypassing the malonic acid intermediate .
- Mitigation: Use low-temperature basic conditions (<50°C) and short reaction times to minimize decarboxylation. Monitor reaction progress via TLC or in situ IR .
Q. How can researchers reconcile discrepancies in catalytic efficiency for malonate alkylation?
Contradictions arise from solvent polarity and base strength effects:
- Polar aprotic solvents (e.g., DMF) enhance enolate stability but may promote side reactions (e.g., ester hydrolysis).
- Strong bases (e.g., LDA) increase enolate formation rates but reduce selectivity for bulky electrophiles . Recommendation: Optimize base/solvent pairs (e.g., NaH/THF) for specific electrophiles and validate with kinetic studies .
Methodological Best Practices
Q. What strategies improve yield in the synthesis of this compound derivatives?
- Slow Addition Techniques: Gradual addition of electrophiles to malonate enolates reduces dimerization side reactions .
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 48 h to 2 h) for Cu-catalyzed arylations while maintaining yields >80% .
- Purification: Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity products .
Q. How can computational tools aid in predicting reaction pathways for malonate derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
